molecular formula C21H24FN3O4 B10988306 N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide

N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B10988306
M. Wt: 401.4 g/mol
InChI Key: AHVJGLJCUZOFEF-UHFFFAOYSA-N
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Description

N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a fluorophenyl group, and a dimethoxybenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Dimethoxybenzyl Moiety: The dimethoxybenzyl group can be attached through a coupling reaction, such as a reductive amination or a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also be developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, bases, and acids for nucleophilic or electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

Uniqueness

N-(2-((3,4-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can make it more suitable for specific applications, such as in drug development or material science.

Properties

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C21H24FN3O4/c1-28-18-8-5-14(11-19(18)29-2)13-23-20(26)16-12-15(22)6-7-17(16)24-21(27)25-9-3-4-10-25/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

AHVJGLJCUZOFEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)NC(=O)N3CCCC3)OC

Origin of Product

United States

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